molecular formula C10H10O2S B13272277 Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- CAS No. 19983-48-3

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro-

Cat. No.: B13272277
CAS No.: 19983-48-3
M. Wt: 194.25 g/mol
InChI Key: UOBJWEHBSJKKTA-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- is a chemical compound with the molecular formula C10H10O2S It is a derivative of benzo[b]thiophene, a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetylthiophene with a suitable reagent to induce cyclization, forming the desired benzo[b]thiophene derivative. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the thiophene ring to a dihydrothiophene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used, often in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiophenes. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.

Scientific Research Applications

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound, which lacks the acetyl and dihydro groups.

    Benzo[b]thiophen-4(5H)-one: A similar compound without the acetyl group.

    5-Acetylbenzo[b]thiophene: A compound with the acetyl group but lacking the dihydro modification.

Uniqueness

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- is unique due to the presence of both the acetyl and dihydro modifications, which confer distinct chemical properties and reactivity. These modifications can enhance its biological activity and make it a valuable intermediate in the synthesis of more complex molecules.

Biological Activity

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and structure-activity relationships, supported by data tables and relevant case studies.

Chemical Structure and Properties

Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- features a fused thiophene and benzene ring structure with an acetyl group at the 5-position and dihydro modifications at the 6 and 7 positions. This unique structure contributes to its biological properties.

PropertyValue
Chemical FormulaC₉H₈O₁S
CAS Number19983-48-3
Molecular Weight164.22 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have shown that benzo[b]thiophen derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 2.50 µg/mL, indicating potent antimicrobial effects .

Cholinesterase Inhibition

A study focusing on benzothiophene-chalcone hybrids indicated that these compounds could effectively inhibit cholinesterase enzymes (AChE and BChE). Specifically, the best-performing compound showed an IC₅₀ value of 62.10 μM for AChE inhibition, which is comparable to established inhibitors like galantamine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antioxidant Activity

The antioxidant capacity of benzo[b]thiophen derivatives has also been evaluated using DPPH scavenging assays. Compounds have shown varying degrees of radical scavenging activity, with some achieving percentages as high as 90.52%, indicating their potential as effective antioxidants .

Anti-inflammatory Properties

In addition to antimicrobial and antioxidant activities, benzo[b]thiophen derivatives have been assessed for their anti-inflammatory effects. Compounds demonstrated significant membrane stabilization in human red blood cells (HRBC), suggesting potential therapeutic benefits in inflammatory conditions .

Structure-Activity Relationships

The biological activity of benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- can be influenced by modifications to its structure. Studies indicate that introducing various substituents can enhance or diminish its biological properties. For example:

Compound ModificationEffect on Activity
Methyl substitutionEnhanced antioxidant activity
Acetyl group presenceIncreased cholinesterase inhibition

Case Studies

  • Cholinesterase Inhibition Study : A series of benzothiophene-chalcone hybrids were synthesized and tested for their ability to inhibit cholinesterases. The study revealed a clear correlation between structural modifications and inhibitory potency .
  • Antimicrobial Evaluation : A comprehensive screening of various benzothiophenes against common bacterial strains showed promising results, with several compounds exhibiting MIC values indicative of strong antibacterial activity .
  • Antioxidant Activity Assessment : The antioxidant potential was evaluated through DPPH assays, revealing that certain derivatives not only scavenge free radicals effectively but also demonstrate protective effects against oxidative stress .

Properties

CAS No.

19983-48-3

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

5-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one

InChI

InChI=1S/C10H10O2S/c1-6(11)7-2-3-9-8(10(7)12)4-5-13-9/h4-5,7H,2-3H2,1H3

InChI Key

UOBJWEHBSJKKTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2=C(C1=O)C=CS2

Origin of Product

United States

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